molecular formula C15H14N2O5 B3839609 1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3839609
M. Wt: 302.28 g/mol
InChI Key: XYKBVLJWQOIINI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AHMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of pyrimidine derivatives and is known for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its therapeutic effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS). This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant enzymes. This mechanism of action makes this compound a promising candidate for the treatment of various diseases.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX enzymes. It also has antioxidant effects by upregulating the expression of antioxidant enzymes. This compound has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. This compound also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has many advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, this compound is relatively expensive, which may limit its use in large-scale experiments. This compound also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are many future directions for the study of 1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential application is in the treatment of cancer, where this compound has shown promising results in vitro and in vivo. Another potential application is in the treatment of neurodegenerative diseases, where this compound has shown neuroprotective effects. Further research is needed to determine the optimal dosage and administration of this compound for these applications. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.

Scientific Research Applications

1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied in vitro and in vivo for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-3-6-17-14(20)10(13(19)16-15(17)21)7-9-4-5-11(18)12(8-9)22-2/h3-5,7-8,18H,1,6H2,2H3,(H,16,19,21)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKBVLJWQOIINI-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-allyl-5-(4-hydroxy-3-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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